molecular formula C5H10F2N2 B13516601 (S)-(4,4-Difluoropyrrolidin-2-yl)methanamine

(S)-(4,4-Difluoropyrrolidin-2-yl)methanamine

Katalognummer: B13516601
Molekulargewicht: 136.14 g/mol
InChI-Schlüssel: BXKKASJUKPGCNR-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(4,4-Difluoropyrrolidin-2-yl)methanamine is a chiral amine compound characterized by the presence of two fluorine atoms on the pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a pyrrolidine derivative.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, often employing chiral catalysts or resolving agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often incorporating advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(4,4-Difluoropyrrolidin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, amides, and secondary amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(S)-(4,4-Difluoropyrrolidin-2-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (S)-(4,4-Difluoropyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-(4,4-Difluoropyrrolidin-2-yl)methanamine: The enantiomer of the compound with different stereochemistry.

    4-Fluoropyrrolidine: A related compound with a single fluorine atom.

    2,2-Difluoroethylamine: A simpler fluorinated amine.

Uniqueness

(S)-(4,4-Difluoropyrrolidin-2-yl)methanamine is unique due to its specific chiral configuration and the presence of two fluorine atoms, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring high specificity and selectivity.

Eigenschaften

Molekularformel

C5H10F2N2

Molekulargewicht

136.14 g/mol

IUPAC-Name

[(2S)-4,4-difluoropyrrolidin-2-yl]methanamine

InChI

InChI=1S/C5H10F2N2/c6-5(7)1-4(2-8)9-3-5/h4,9H,1-3,8H2/t4-/m0/s1

InChI-Schlüssel

BXKKASJUKPGCNR-BYPYZUCNSA-N

Isomerische SMILES

C1[C@H](NCC1(F)F)CN

Kanonische SMILES

C1C(NCC1(F)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.